molecular formula C11H16ClN3O3 B1381593 5-(acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride CAS No. 1803584-09-9

5-(acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride

Cat. No.: B1381593
CAS No.: 1803584-09-9
M. Wt: 273.71 g/mol
InChI Key: AHOLAJOJACDJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride is a high-purity chemical compound offered for research and development purposes. As a derivative of the pyrazolo[1,5-a]pyridine scaffold, this compound is of significant interest in medicinal chemistry and drug discovery. Related chemical frameworks, such as pyrazolo[1,5-a]pyrimidines, have been extensively investigated as potent inhibitors of cyclin-dependent kinases (CDKs) and have shown potential therapeutic applications for various diseases . The specific structural features of this molecule—including the acetamidomethyl sidechain and the carboxylic acid moiety—make it a valuable synthetic intermediate or building block for constructing more complex molecules. It can be utilized in the synthesis of diverse macrocyclic compounds and other complex chemical entities, a process supported by methodologies that demonstrate broad functional group tolerance . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material according to all applicable laboratory safety guidelines.

Properties

IUPAC Name

5-(acetamidomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3.ClH/c1-7(15)12-5-8-2-3-14-10(4-8)9(6-13-14)11(16)17;/h6,8H,2-5H2,1H3,(H,12,15)(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOLAJOJACDJPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCN2C(=C(C=N2)C(=O)O)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrazolo[1,5-a]pyridine Synthesis

The pyrazolo[1,5-a]pyridine ring system can be synthesized via condensation reactions involving aminopyrazoles and α,β-unsaturated carbonyl compounds or their equivalents.

  • Starting materials: Aminopyrazoles are typically prepared by hydrazine treatment of β-ketonitriles, which themselves are formed by nucleophilic addition of acetonitrile anions to methyl esters of Boc-protected amino acids.

  • Cyclization: Aminopyrazoles react with ethyl (E)-ethoxy-2-methylacrylate in the presence of sodium ethoxide to give pyrazolopyrimidones, which upon further treatment yield the pyrazolo[1,5-a]pyridine core.

Representative Preparation Procedure

A typical synthetic route based on literature and patent disclosures can be summarized as follows:

Step Reaction Key Reagents Conditions Yield (%) Notes
1 Formation of β-ketonitrile Boc-protected amino acid methyl ester + acetonitrile anion Nucleophilic addition High Intermediate for aminopyrazole synthesis
2 Aminopyrazole synthesis β-ketonitrile + hydrazine Reflux High Formation of aminopyrazole ring
3 Pyrazolopyrimidone formation Aminopyrazole + ethyl (E)-ethoxy-2-methylacrylate + NaOEt Room temp Moderate to high Cyclization step
4 Chlorination/triflation at position 5 Phosphorus oxychloride or triflic anhydride 0°C to RT 80–90 Activation for substitution
5 Nucleophilic substitution Amine nucleophile (e.g., tert-butyl pyrrolidinyl carbamate) Basic conditions Moderate Introduction of amine substituent
6 Acylation to acetamido Acetic anhydride or equivalent RT High Formation of acetamidomethyl group
7 Hydrolysis and salt formation Acid/base hydrolysis + HCl treatment Variable High Free acid and hydrochloride salt formation

Research Findings and Optimization Notes

  • Selectivity: The chlorination/triflation step is critical for selective substitution at position 5 without affecting other positions on the heterocycle.

  • Protecting groups: Use of Boc and carbamate protecting groups allows for selective functional group transformations and prevents side reactions during nucleophilic substitutions.

  • Purification: Silica gel column chromatography with gradient elution (ethyl acetate in hexane) is effective for isolating intermediates and final products with high purity.

  • Yields: Overall yields for multi-step synthesis range from moderate to high (50–90% per step), depending on reaction conditions and reagent purity.

  • Tautomerism: The compound may exist in tautomeric forms (keto-enol), which can be influenced by substitution patterns and reaction conditions.

Summary Table of Key Intermediates and Reagents

Compound/Intermediate Role Key Reagents Structural Feature
Boc-protected amino acid methyl esters Starting material Boc-amino acids, MeOH, acid catalyst Protected amino acid ester
β-Ketonitriles Precursor to aminopyrazoles Acetonitrile anion β-Ketonitrile functionality
Aminopyrazoles Core heterocycle precursor Hydrazine Pyrazole ring with amino group
Pyrazolopyrimidones Cyclized intermediate Ethyl (E)-ethoxy-2-methylacrylate, NaOEt Pyrazolopyrimidone core
5-Chloro/triflate pyrazolo[1,5-a]pyridines Activated intermediate POCl3 or Tf2O Electrophilic substitution site
Nucleophilic amine derivatives Substituent source tert-Butyl pyrrolidinyl carbamate Amino substituent for C-5
Acetic anhydride Acetylation reagent Ac2O Forms acetamido group
HCl Salt formation HCl gas or solution Hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: : The pyrazolo[1,5-a]pyridine core can be reduced to form simpler derivatives.

  • Substitution: : The acetamidomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Nucleophiles such as amines and alcohols, along with suitable solvents and catalysts, are employed in substitution reactions.

Major Products Formed

  • Oxidation: : Esters, amides, and carboxylic acids.

  • Reduction: : Reduced pyrazolo[1,5-a]pyridine derivatives.

  • Substitution: : Substituted acetamidomethyl derivatives.

Scientific Research Applications

Structure and Composition

  • Chemical Formula : C₁₁H₁₆ClN₃O₃
  • Molecular Weight : 273.72 g/mol
  • Synonyms : Various names including 5-(acetamidomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride.

Physical Properties

PropertyValue
Boiling PointNot specified
SolubilitySoluble in water
AppearanceWhite to off-white solid

Medicinal Chemistry

5-(Acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride has shown promise as a potential therapeutic agent. Its structural features suggest it may interact with biological targets relevant to various diseases.

Case Studies

  • Anticancer Activity : Preliminary studies indicate that derivatives of pyrazolo[1,5-a]pyridine compounds exhibit inhibitory effects on cancer cell lines. Research has focused on their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound's structure allows for potential modifications that could enhance its efficacy against specific cancer types .
  • Neuroprotective Effects : Some studies have suggested that pyrazolo[1,5-a]pyridine derivatives may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neuroinflammatory pathways .

Pharmacological Research

The compound's role as an inhibitor of various enzymes makes it a candidate for further pharmacological exploration. Its potential applications include:

  • Inhibition of Kinases : As a CDK inhibitor, it may serve as a lead compound for developing new cancer therapeutics .
  • Targeting Other Enzymes : Ongoing research is examining its effects on other enzyme classes involved in metabolic pathways.

Synthetic Chemistry

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. This aspect is crucial for scaling up production for clinical trials or commercial use.

Mechanism of Action

The mechanism by which 5-(acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism would depend on the specific application and the biological system being targeted.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and analogous pyrazolo-pyridine/pyrimidine derivatives:

Compound Name (CAS No.) Core Structure Substituents Molecular Weight Key Properties/Applications References
Target Compound Pyrazolo[1,5-a]pyridine 5-(Acetamidomethyl), 3-carboxylic acid (HCl) 279.34 (base) Enhanced solubility; potential drug lead
5-[(Dimethylamino)methyl]-... (2059932-29-3) Pyrazolo[1,5-a]pyridine 5-(Dimethylaminomethyl), 3-carboxylic acid 223.27 Tertiary amine increases lipophilicity
2-[(Trifluoroacetamido)methyl]-... (2680786-59-6) Pyrazolo[1,5-a]pyridine 2-(Trifluoroacetamidomethyl), 3-carboxylic acid 291.23 Fluorine enhances metabolic stability
4H,5H,6H,7H-Pyrazolo[1,5-a]pyridin-3-amine hydrochloride (2059988-79-1) Pyrazolo[1,5-a]pyridine 3-Amine (HCl) 173.64 Basic amine for nucleophilic reactions
Ethyl 5-cyclopropyl-7-(trifluoromethyl)-... (827591-57-1) Pyrazolo[1,5-a]pyrimidine 5-Cyclopropyl, 7-(trifluoromethyl), 3-ethyl ester 311.28 Ester prodrug; agrochemical applications
4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Pyrazolo[1,5-a]pyrimidine 3-Carboxylic acid 179.18 Smaller core; electronic effects studied

Structural and Functional Analysis

  • In contrast, the dimethylaminomethyl group (CAS 2059932-29-3) introduces a basic tertiary amine, increasing lipophilicity and altering pharmacokinetics . Trifluoroacetamido derivatives (CAS 2680786-59-6) exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects, but may reduce aqueous solubility .
  • Salt Forms :
    The hydrochloride salt in the target compound and CAS 2059988-79-1 improves solubility compared to free bases. For example, the 3-amine hydrochloride (CAS 2059988-79-1) has a molecular weight of 173.64, significantly lower than the target compound, enabling easier diffusion across membranes .

  • Applications: Ethyl ester derivatives (CAS 827591-57-1) are likely prodrugs, with the ester masking the carboxylic acid to enhance oral bioavailability .

Biological Activity

5-(Acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and research findings.

  • Molecular Formula: C11H16ClN3O3
  • Molecular Weight: 237.25 g/mol
  • IUPAC Name: 5-(acetamidomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid
  • CAS Number: 299912-45-1

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may modulate enzyme activities and receptor functions involved in critical biological pathways. For instance:

  • Enzyme Inhibition: The compound can inhibit specific enzymes associated with inflammatory responses and viral replication.
  • Cellular Modulation: It may alter cellular signaling pathways leading to reduced inflammation and potential anticancer effects.

Biological Activity

Research indicates several areas where this compound demonstrates biological activity:

1. Anticancer Activity:

  • Studies have shown that derivatives of pyrazolo[1,5-a]pyridine compounds exhibit cytotoxicity against various cancer cell lines. The compound's structure suggests potential for similar activity.
  • A case study involving structurally related compounds indicated significant inhibition of ribonucleotide reductase activity, which is crucial for DNA synthesis in cancer cells .

2. Anti-inflammatory Effects:

  • The compound's ability to inhibit pro-inflammatory cytokines suggests potential use in treating inflammatory diseases. In vitro studies have demonstrated that it can reduce the expression of these cytokines in macrophages.

3. Antiviral Properties:

  • Preliminary research indicates that the compound may inhibit viral replication through interaction with viral enzymes or host cell pathways that viruses exploit.

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound and its analogs:

StudyFindings
Demonstrated potent inhibition of ribonucleotide reductase in leukemia models with IC50 values around 1.0 μM.
Explored the synthesis of related pyrazolo compounds showing significant cytotoxicity against various cancer cell lines.
Investigated the anti-inflammatory properties in animal models, indicating reduced inflammation markers upon treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride
Reactant of Route 2
5-(acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride

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